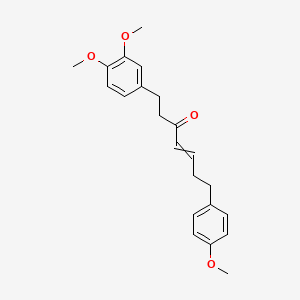![molecular formula C11H22N2O B12594234 1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine CAS No. 648910-29-6](/img/structure/B12594234.png)
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 3-methylbut-2-en-1-yl group attached via an ether linkage to the ethyl side chain of the piperazine ring. The presence of the 3-methylbut-2-en-1-yl group imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine typically involves the following steps:
Alkylation of Piperazine: The initial step involves the alkylation of piperazine with 2-chloroethyl ether in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms the intermediate 1-(2-chloroethyl)piperazine.
Etherification: The intermediate is then reacted with 3-methylbut-2-en-1-ol in the presence of a strong base like sodium hydride in a solvent such as dimethylformamide (DMF). This step results in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond in the 3-methylbut-2-en-1-yl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine can be compared with other similar compounds, such as:
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}morpholine: This compound has a morpholine ring instead of a piperazine ring, leading to different chemical and biological properties.
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}pyrrolidine: The pyrrolidine ring in this compound imparts unique properties compared to the piperazine ring.
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperidine: The piperidine ring in this compound also results in different chemical and biological characteristics.
Propiedades
Número CAS |
648910-29-6 |
|---|---|
Fórmula molecular |
C11H22N2O |
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
1-[2-(3-methylbut-2-enoxy)ethyl]piperazine |
InChI |
InChI=1S/C11H22N2O/c1-11(2)3-9-14-10-8-13-6-4-12-5-7-13/h3,12H,4-10H2,1-2H3 |
Clave InChI |
IUZKMLXVJOVLKY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOCCN1CCNCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)-](/img/structure/B12594152.png)
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12594162.png)
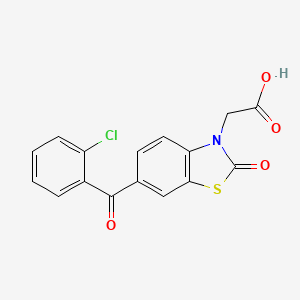
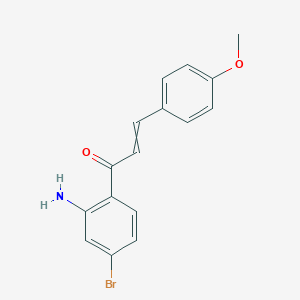
![N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide](/img/structure/B12594173.png)
![[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea](/img/structure/B12594175.png)
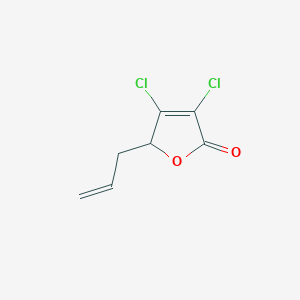
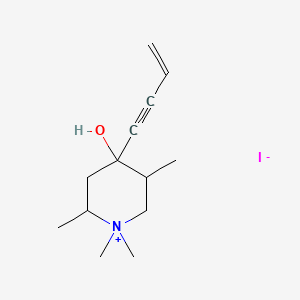
![5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione](/img/structure/B12594209.png)
![Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B12594211.png)
![2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12594218.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)

